IRON DODECACARBONYL IRON DODECACARBONYL
Brand Name: Vulcanchem
CAS No.: 12088-65-2
VCID: VC0083218
InChI:
SMILES:
Molecular Formula: C12Fe3O12
Molecular Weight: 503.66

IRON DODECACARBONYL

CAS No.: 12088-65-2

Cat. No.: VC0083218

Molecular Formula: C12Fe3O12

Molecular Weight: 503.66

* For research use only. Not for human or veterinary use.

IRON DODECACARBONYL - 12088-65-2

Specification

CAS No. 12088-65-2
Molecular Formula C12Fe3O12
Molecular Weight 503.66

Introduction

General Properties and Characteristics

Physical Properties

Triiron dodecacarbonyl appears as a dark green solid that readily sublimes under vacuum conditions. The compound is notable for its intense green solutions when dissolved in nonpolar organic solvents - a distinctive characteristic that sets it apart from most low-nuclearity clusters, which typically exhibit pale yellow or orange coloration . It maintains solubility in a range of organic solvents including toluene, alcohol, ether, and pyridine .

When heated to 140°C, Fe₃(CO)₁₂ undergoes thermal decomposition, yielding metallic iron and carbon monoxide gas according to the reaction:

Fe₃(CO)₁₂ → 3Fe + 12CO

Hot solutions of this compound decompose to form an iron mirror that can be pyrophoric (spontaneously combustible) when exposed to air. The solid form decomposes slowly in air, necessitating storage under cold, inert atmosphere conditions for preservation .

Chemical Composition and Structure

Triiron dodecacarbonyl has the molecular formula C₁₂Fe₃O₁₂ with a calculated molecular weight of 503.65 g/mol . The compound's structure consists of three iron atoms arranged in a triangular configuration, with twelve carbonyl (CO) groups distributed around this metallic core. Its structural elucidation posed significant challenges due to persistent disorder problems with the CO ligands in crystals, which remained elusive until 1966 when X-ray diffraction studies definitively revealed its configuration .

Structural Analysis

Molecular Configuration

The structure of Fe₃(CO)₁₂ features an isosceles triangular arrangement of iron atoms. Unlike its ruthenium and osmium analogues (Ru₃(CO)₁₂ and Os₃(CO)₁₂) which adopt D₃ₕ-symmetric structures with all terminal CO ligands, the iron compound exhibits C₂ᵥ point group symmetry . This distinctive arrangement consists of:

  • Ten terminal carbonyl groups

  • Two bridging carbonyl groups that span an Fe-Fe edge

  • Three Fe-Fe bonds forming the triangular core

Table 1 below compares the key bond parameters of Fe₃(CO)₁₂ with a related bidentate isonitrile complex:

ParameterFe₃(CO)₁₂Bidentate Isonitrile Complex
Fe1-Fe22.677(2) Å2.682(6) Å
Fe2-Fe32.558(1) Å2.495(6) Å
Fe3-Fe12.683(1) Å2.685(6) Å
Fe1-Fe2-Fe361.6(2)°62.37(2)°
Fe2-Fe3-Fe161.2(2)°62.23(2)°
Fe3-Fe1-Fe257.2(2)°55.41(2)°

Table 1: Selected Bond Lengths and Angles Comparing Fe₃(CO)₁₂ with a Related Complex

Structural Characterization

Early evidence for the distinctive C₂ᵥ structure came from Mössbauer spectroscopic measurements that revealed two quadrupole doublets with similar isomer shifts but different (1.13 and 0.13 mm s⁻¹) quadrupolar coupling constants . The Fe-Fe bond distances in the triangular core have been measured at approximately 2.8 Å .

The bridging C=O groups are unsymmetrical, which contributes to the compound's unique structural characteristics. Interestingly, the structure of Fe₃(CO)₁₂ can be conceptualized as being derived from Fe₂(CO)₉ by replacing one bridging carbonyl group present in Fe₂(CO)₉ with an Fe(CO)₄ unit .

Synthetic Methodologies

Historical Synthesis

Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized. The original synthesis by Walter Hieber involved the oxidation of H₂Fe(CO)₄ with manganese dioxide according to the following reaction:

3Fe(CO)₄H₂ + MnO₂ + 3H₂SO₄ → Fe₃(CO)₁₂ + 3MnSO₄ + 6H₂O

Notably, the compound was initially incorrectly formulated as "Fe(CO)₄" .

Chemical Reactivity

Substitution Reactions

Like most metal carbonyls, Fe₃(CO)₁₂ undergoes substitution reactions where carbonyl ligands can be replaced by other donor ligands. These reactions occur readily with compounds such as pyridine and methyl alcohol . One important derivative is the trinuclear compound [Fe₃(CO)₁₀(CNPh)₂], which contains both CO and monodentate isonitrile ligands, having two of the axial CO ligands replaced .

Related Complexes

The anion [HFe₃(CO)₁₁]⁻ is structurally related to Fe₃(CO)₁₂. This red-violet anion (λmax = 540 nm) can be prepared through several methods:

  • Oxidation of an alkaline solution of HFe₃(CO)₄

  • Reaction of Fe(CO)₅ with an appropriate base such as aqueous triethylamine at 80°C

  • Ultraviolet irradiation of HFe(CO)₄ with Fe(CO)₅

X-ray diffraction of the triethylammonium salt [(C₂H₅)₃NH][HFe₃(CO)₁₁] reveals a structure where a hydride replaces one bridging CO ligand of the parent Fe₃(CO)₁₂ structure .

Applications and Research

Materials Science

Triiron dodecacarbonyl has been extensively studied for its applications in materials science, particularly in the development of iron-doped polyimide films. Research has shown that infusion of polyimide films with Fe₃(CO)₁₂ using supercritical fluid techniques can incorporate significant amounts of iron into the material .

In experimental studies using CO₂ as a supercritical fluid for infusion, the highest concentration of iron (approximately 12 atomic percent) was achieved with BTDA/APB polyimide infused with triiron dodecacarbonyl . The table below illustrates the iron atomic concentrations in various polyimide films after infusion with Fe₃(CO)₁₂:

Polyimide FilmIron Concentration with CO₂ as SCF (atomic %)Iron Concentration with CHF₃ as SCF (atomic %)
BTDA/ODA7.96-9.289.21-10.27
BTDA/APB12.46-12.586.88-7.76
PMDA/ODA10.69-10.864.55-4.48
PMDA/APB8.43-8.813.33-3.94

Table 2: Iron Atomic Concentration (XPS) for Infused/Cured Polyimide Films Containing Triiron Dodecacarbonyl

Interestingly, X-ray photoelectron spectroscopy (XPS) analysis suggested that the chemical state of the iron in these films was predominantly iron oxide (Fe₂O₃) .

Synthetic Applications

Triiron dodecacarbonyl serves as an important starting material in preparative iron carbonyl chemistry. It is a more reactive source of iron(0) than iron pentacarbonyl, making it particularly useful for synthetic applications requiring active iron species . The compound has been employed in the synthesis of various iron complexes, including bidentate isonitrile iron complexes that are of interest for their potential applications in catalysis and materials science .

Spectroscopic Characterization

Vibrational Spectroscopy

CO stretching frequencies play a crucial role in the characterization of carbonyl-containing compounds. These vibrations are relatively intense and sensitive to bonding and charge distribution within the molecule . The distinctive vibrational pattern of Fe₃(CO)₁₂ helps in its identification and structural analysis, particularly in distinguishing between terminal and bridging carbonyl ligands.

Mössbauer Spectroscopy

Mössbauer spectroscopic measurements have been particularly valuable in understanding the structure of Fe₃(CO)₁₂. The spectrum reveals two quadrupole doublets with similar isomer shifts but different quadrupolar coupling constants (1.13 and 0.13 mm s⁻¹) . This spectroscopic evidence provided early insights into the compound's C₂ᵥ symmetry structure before definitive X-ray crystallographic data became available.

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